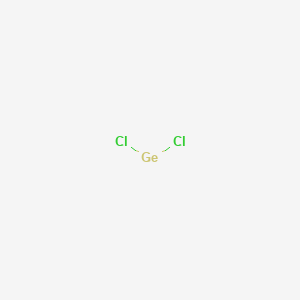

Germanium dichloride

Description

Properties

InChI |

InChI=1S/Cl2Ge/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGIKMVOLGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143425, DTXSID80164992 | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-11-4, 15230-48-5 | |

| Record name | Germanium chloride (GeCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Anode Materials for Lithium Ion Batteries:

Germanium is a highly promising anode material for lithium-ion batteries due to its high theoretical specific capacity (1384 mAh g⁻¹). rsc.org However, bulk germanium anodes suffer from poor cycling stability caused by large volume changes (up to 246%) during the lithiation and delithiation processes. rsc.org The use of low-valent germanium precursors offers a sophisticated route to overcome this limitation by creating nanostructured composite materials.

A notable strategy involves the thermally induced "twin polymerization" of germanium(II) salicyl alcoholates. rsc.org In this process, a single precursor molecule (a "twin monomer") polymerizes to form an organic-inorganic hybrid material, which can then be carbonized under reductive conditions. This yields a porous nanocomposite of germanium nanoparticles embedded within a carbon matrix (Ge@C). rsc.org The carbon matrix acts as a conductive buffer, accommodating the volume expansion of germanium and enhancing electrical contact, thus significantly improving the battery's performance and longevity.

Research on Ge@C materials derived from the twin polymerization of germanium(II) 2-(oxidomethyl)phenolate demonstrated reversible capacities of 540 mAh g⁻¹ at a current density of 346 mA g⁻¹, with no significant fading observed over 100 cycles. rsc.org This highlights the effectiveness of using low-valent precursors to engineer advanced electrode architectures.

Interactive Data Table: Performance of Ge@C Anode Material

| Parameter | Value | Reference |

| Precursor | Germanium(II) 2-(oxidomethyl)phenolate | rsc.org |

| Material Type | Porous Ge@C Nanocomposite | rsc.org |

| Reversible Capacity | 540 mAh g⁻¹ | rsc.org |

| Current Density | 346 mA g⁻¹ | rsc.org |

| Cycling Stability | No apparent fading for 100 cycles | rsc.org |

Semiconductor and Electronic Materials:

Low-valent germanium species are instrumental in synthesizing materials for the semiconductor industry. chemimpex.com Germanium dichloride and its dioxane complex are key precursors in the development of specialized germanium materials for high-speed electronic devices and photodetectors. ereztech.comchemimpex.com The unique electronic structure of low-valent germanium, which possesses a stereochemically active lone pair of electrons, allows for the creation of materials with distinct properties compared to traditional silicon or Ge(IV)-based semiconductors. rsc.org

Research has focused on creating dinuclear low-valent germanium compounds and polygermanes—polymers with a backbone of catenated germanium atoms. d-nb.infochemrxiv.org These materials are of interest for their potential applications in electronics and optoelectronics, building on germanium's inherent advantages as a semiconductor, such as its high charge carrier mobility. nanografi.comscirp.org For instance, ylide-stabilized low-valent germanium compounds have been synthesized, exhibiting unusual bonding and structural properties that are promising for materials applications. d-nb.info

Interactive Data Table: Properties of Germanium Precursors

| Compound | Formula | Appearance | Key Application | Reference |

| Germanium(II) Chloride | GeCl₂ | Light yellow powder | Intermediate in metallurgy, synthesis of organometallics | samaterials.com |

| Germanium(II) chloride dioxane complex | C₄H₈Cl₂GeO₂ | White to off-white crystalline powder | Precursor for Ge-based semiconductors and materials | ereztech.comchemimpex.com |

| Germanium(II) 2-(oxidomethyl)phenolate | C₇H₆GeO₂ | Not specified | Precursor for Ge@C anode materials via twin polymerization | rsc.org |

Catalysis and Bond Activation:

There is emerging interest in the catalytic potential of low-valent germanium compounds. researchgate.netacs.org Their electronic structure allows them to mimic the reactivity of transition metals in certain catalytic cycles and small molecule activation. researchgate.netacs.org While this area is less developed than their use in materials synthesis, the ability to tailor the electronic and steric properties of low-valent germanium centers through ligand design opens up possibilities for developing novel, earth-abundant catalysts. researchgate.net

Coordination Chemistry of Germanium Dichloride

Dichlorogermylene as a Carbene Analogue in Complexation

Dichlorogermylene (:GeCl₂), generated from germanium dichloride, is electronically analogous to a singlet carbene. It possesses a lone pair of electrons in an s-orbital and a vacant p-orbital, allowing it to function as both a σ-donor and a π-acceptor. This dual electronic character underpins its ability to coordinate with various donor ligands. The reactivity of dichlorogermylene often mirrors that of carbenes, particularly in its complexation with transition metals and other main group elements.

Recent research has highlighted the ability of phosphine/sulfoxide-supported carbenes to coordinate with dichlorogermylene. mdpi.com These carbones exhibit strong nucleophilic character and readily react with GeCl₂·dioxane to form stable coordination complexes. mdpi.com For instance, the reaction of a phosphine/sulfoxide-supported carbone with one equivalent of GeCl₂·dioxane yields a monocoordinated complex. mdpi.com The addition of a second equivalent of GeCl₂·dioxane leads to the formation of a bis-germylene complex. mdpi.com X-ray diffraction analysis of these complexes reveals a long carbon-germanium bond, attributed to the repulsion between the pπ-lone pair on the carbon and the lone pair on the germanium atom. mdpi.com This demonstrates the carbene-like behavior of dichlorogermylene in forming stable adducts with strong nucleophiles.

Adduct Chemistry and Stabilization through Ligand Coordination

This compound is inherently unstable and prone to disproportionation into germanium tetrachloride and elemental germanium. google.com To mitigate this instability, GeCl₂ is often stabilized by forming adducts with Lewis bases. These adducts serve as convenient and manageable sources of Ge(II) for further reactions.

Stabilization by 1,4-Dioxane (B91453) and Other Ethers

One of the most common and well-characterized adducts is the this compound-dioxane complex, GeCl₂·C₄H₈O₂. google.comottokemi.comwikipedia.orgsigmaaldrich.com This white, crystalline solid is significantly more stable than unsolvated GeCl₂ and can be stored at room temperature. google.comwikipedia.org The dioxane complex is prepared by the reduction of germanium tetrachloride in the presence of 1,4-dioxane. google.comwikipedia.org Structurally, the complex features a polymeric chain where germanium atoms are bridged by dioxane molecules. wikipedia.org Each germanium center adopts a pseudo-trigonal bipyramidal geometry with two chlorine atoms and two oxygen atoms from different dioxane molecules in the equatorial plane, and the germanium lone pair presumed to be in the remaining equatorial position.

The GeCl₂·dioxane adduct serves as a versatile starting material for the synthesis of a wide range of other germanium(II) compounds. google.comsigmaaldrich.com Its utility stems from the fact that the dioxane ligand can be readily displaced by other, more strongly coordinating ligands. Besides 1,4-dioxane, other ethers can also be used to stabilize this compound, although the dioxane adduct remains the most widely employed. google.com

Complexation with Polyether Ligands (e.g., Crown Ethers, Cryptands)

The coordination chemistry of germanium(II) has been significantly expanded through the use of polyether ligands such as crown ethers and cryptands. wikipedia.orgnih.govresearchgate.net These macrocyclic and macrobicyclic ligands are known for their ability to encapsulate metal cations, and they have proven effective in stabilizing the Ge²⁺ ion. wikipedia.org

The reaction of GeCl₂·dioxane with crown ethers in the presence of a chloride abstractor like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) leads to the formation of cationic germanium(II) crown ether complexes. wikipedia.org The stoichiometry and structure of these complexes depend on the size of the crown ether cavity. For example, with researchgate.netcrown-4, a dicationic complex, [Ge( researchgate.netcrown-4)₂]²⁺, is formed where the germanium ion is sandwiched between two crown ether ligands. wikipedia.orgresearchgate.net With larger crown ethers like researchgate.netcrown-5 and mdpi.comcrown-6, monocationic complexes such as [Ge( researchgate.netcrown-5)Cl]⁺ and [Ge( mdpi.comcrown-6)Cl]⁺ are typically observed. wikipedia.org

A landmark achievement in this area was the synthesis and isolation of a cryptand-encapsulated germanium(II) dication, [Ge(cryptand[2.2.2])]²⁺. wikipedia.orgnih.gov This was achieved by reacting an N-heterocyclic carbene complex of GeCl(OTf) with cryptand[2.2.2]. nih.gov The resulting salt, Ge(cryptand[2.2.2])₂, features a Ge²⁺ ion encapsulated within the three-dimensional cavity of the cryptand, effectively shielding it from the counterions. nih.gov This discovery challenged the prevailing notion that low-valent germanium centers require strong covalent ligation for stabilization. researchgate.net

Formation of Germanium(II) Complexes with Nitrogenous Ligands

Nitrogen-based ligands, particularly N-heterocyclic carbenes (NHCs) and dipyridylamine derivatives, have proven to be highly effective in stabilizing germanium(II) and forming a diverse range of complexes.

N-Heterocyclic Carbene (NHC) Adducts and Related Species

N-Heterocyclic carbenes (NHCs) are powerful neutral donor ligands that form stable adducts with this compound. nih.govresearchgate.net The reaction of GeCl₂·dioxane with an NHC typically leads to the formation of a simple adduct, (NHC)GeCl₂. researchgate.netsci-hub.se These adducts are valuable precursors for the synthesis of other organogermanium compounds. nih.gov For instance, they can undergo metathetical exchange reactions to produce arylgermanium(II) chlorides. nih.gov

The strong σ-donating ability of NHCs effectively stabilizes the electron-deficient germanium(II) center. The bonding in these adducts consists of a σ-bond from the carbene carbon to the germanium atom. The geometry around the germanium atom in (NHC)GeCl₂ is typically pyramidal.

Furthermore, NHCs have been instrumental in the synthesis of more complex germanium species. For example, the reaction of a bis(NHC) ligand with GeCl₂·dioxane can lead to the formation of ionic complexes like [(bisNHC)GeCl]Cl. sci-hub.se In some cases, autoionization of a this compound/dioxane complex with an imino-N-heterocyclic carbene ligand has been observed, affording a germyliumylidene ion, [(L)GeCl]⁺[GeCl₃]⁻. nih.govresearchgate.net

Complexes with Dipyridylamine Derivatives

2,2'-Dipyridylamine (dpa) and its derivatives are versatile ligands for the stabilization of germanium(II). The reaction of the lithium salt of dpa, (dpa)Li, with GeCl₂·dioxane can yield both heteroleptic, (dpa)GeCl, and homoleptic, (dpa)₂Ge, complexes, depending on the stoichiometry. researchgate.net In these complexes, the dpa ligand coordinates to the germanium center through its two pyridyl nitrogen atoms, forming a chelate ring that provides steric protection to the metal center. researchgate.net

X-ray crystallographic studies of these complexes have revealed significant structural diversity depending on the specific ligand and the reaction conditions. researchgate.net For instance, the heteroleptic complex (dpa)GeCl crystallizes in a triclinic space group. researchgate.net The coordination geometry around the germanium atom is typically distorted due to the presence of the stereochemically active lone pair of electrons. The ability of dipyridylamine derivatives to form stable complexes highlights their utility in the broader coordination chemistry of low-valent group 14 elements. dntb.gov.ua

Germanium(II) Complexes with Radical-Anionic Ligands

The coordination chemistry of germanium(II) with redox-active ligands is a field of significant interest, as these ligands can undergo electron transfer processes, leading to the formation of complexes where the ligand exists as a radical anion. The reaction of this compound (GeCl₂) or its adducts with specific organic ligands can induce the reduction of the ligand, resulting in paramagnetic germanium(II) complexes.

A notable example involves the use of acenaphthene-1,2-diimines (BIAN) ligands. The reaction of GeCl₂ with diimines such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN) or 1,2-bis[(2-biphenyl)imino]acenaphthene (dph-BIAN) yields germanium(II) complexes featuring radical-anionic ligands, specifically (dtb-BIAN)GeCl and (dph-BIAN)GeCl. researchgate.net The formation of these paramagnetic complexes has been confirmed by ESR spectroscopy, which shows hyperfine coupling of the unpaired electron to various nuclei, including ¹⁴N, ⁷³Ge, and chlorine isotopes. researchgate.netnih.gov For instance, the germanium(II) compound (dpp-BIAN)GeCl, containing the radical anion of 1,2-Bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN), can be synthesized either by reacting the free dpp-BIAN ligand with GeCl₂(1,4-dioxane) or through a metathetical reaction of the sodium salt of dpp-BIAN with this compound. nih.gov

X-ray diffraction studies reveal specific geometries for these complexes. In (dpp-BIAN)GeCl, the germanium atom is at the apex of a slightly distorted trigonal pyramid, with Ge-N bond lengths of 2.0058(19) Å and 2.004(2) Å. nih.gov Further reactions of these radical-anionic complexes, such as protonation with HCl, can lead to the formation of radical cations of the protonated ligand, as seen in the structures of [(dpp-BIAN)(H)₂]⁺[GeCl₃]⁻ and [[(dpp-BIAN)(H)₂•⁺]₂(Cl⁻)]⁺[GeCl₃]⁻. nih.gov

The redox activity is not limited to diimines. Tridentate bis(pyridylimino)isoindole (BPI) ligands also form germanium(II) complexes where the ligand's redox-active nature is central to its reactivity. rsc.org Similarly, the reaction of GeCl₂(dioxane) with 2-(2,6-diisopropylphenyl-imino)acenaphthylene-1-one (dpp-MIAN) results in the reduction of the ligand and the formation of a dianionic bis-dpp-MIAN double ligand. researchgate.net Depending on the solvent, different digermylene or germanium(IV) complexes are formed. researchgate.net Another example is the formation of a T-shaped planar germanium anion from the reduction of a this compound radical species bearing a trinitrogen pincer ligand. rsc.org

Table 1: Selected Germanium(II) Complexes with Radical-Anionic Ligands

| Complex | Precursors | Key Findings | Reference(s) |

|---|---|---|---|

| (dpp-BIAN)GeCl | dpp-BIAN + GeCl₂(1,4-dioxane) | Paramagnetic; Ge in trigonal pyramidal geometry; ESR confirms radical anion. | nih.gov |

| (dtb-BIAN)GeCl | dtb-BIAN + GeCl₂ | Formation of a radical-anionic ligand complex. | researchgate.net |

| (dph-BIAN)GeCl | dph-BIAN + GeCl₂ | Formation of a radical-anionic ligand complex. | researchgate.net |

| [(dpp-BIAN)(H)₂]⁺[GeCl₃]⁻ | (dpp-BIAN)GeCl + HCl | Protonation of the ligand leads to a radical cation. | nih.gov |

Isocyanide Ligand Coordination

Isocyanides have been successfully employed as ligands to stabilize germanium(II) centers, including the formation of rare cationic species. The reaction of this compound dioxane adduct, GeCl₂·dioxane, with 2,6-dimethylphenyl isocyanide in toluene (B28343) leads to a dicationic germanium(II) complex. wikipedia.orgresearchgate.net In this structure, the Ge(II) center is bound to four isocyanide ligands, retaining a stereochemically active lone pair of electrons. wikipedia.orgresearchgate.net The resulting salt has the formula [[Ge(CN-2,6-Me₂C₆H₃)₄]²⁺][GeCl₃]⁻₂. researchgate.net

Density Functional Theory (DFT) calculations indicate that the dication is stabilized primarily by σ-donation from the four isocyanide ligands. researchgate.net A Natural Population Analysis reveals a charge of +0.74 on the germanium center, suggesting significant delocalization of the positive charge onto the isocyanide substituents. researchgate.net X-ray crystallography shows that the ligands adopt a distorted tetrahedral arrangement around the germanium, with Ge-C bond lengths between 2.03-2.07 Å. wikipedia.org

In other systems, the addition of tert-butyl isocyanide to a diarylgermylene, Ge(ArMe₆)₂, forms a neutral Lewis adduct, (ArMe₆)₂GeCNBuᵗ. acs.org Analysis of this complex indicates the presence of back-bonding from the germanium lone pair into the π* orbital of the isocyanide ligand, a phenomenon supported by a decreased C-N stretching frequency in its IR spectrum and DFT calculations. acs.orgscispace.com This adduct is reactive, undergoing C-H activation upon mild heating to yield a Ge(IV) hydride/cyanide complex. acs.orgscispace.com

The coordination of isocyanides can also be used to form silyliumylidene salts, which are precursors to other reactive species. For example, an isocyanide-stabilized silyliumylidene salt, [(SIDipp)SiBr(CNArMes)][B(ArF)₄], can be synthesized and subsequently reduced to form the first two-coordinate Si(0)-isocyanide compound. chemistryviews.org This highlights the utility of isocyanide ligands in stabilizing low-valent and low-coordinate main group element species.

Table 2: Germanium(II)-Isocyanide Complex Coordination Data

| Complex | Ge Precursor | Isocyanide Ligand | Key Structural/Bonding Features | Reference(s) |

|---|---|---|---|---|

| [[Ge(CN-2,6-Me₂C₆H₃)₄]²⁺][GeCl₃]⁻₂ | GeCl₂·dioxane | 2,6-dimethylphenyl isocyanide | Dicationic Ge(II); distorted tetrahedral geometry; Ge-C: 2.03-2.07 Å. | wikipedia.orgresearchgate.net |

Transition Metal Coordination Chemistry of Germanium(II)

Synthesis and Characterization of Germanium(II)-Transition Metal Bonds

The synthesis of complexes containing direct bonds between germanium(II) and transition metals has been achieved through several strategic routes, often utilizing germanium(II) halides as precursors. One common method is salt metathesis between an anionic transition metal complex and a Ge(II) halide, such as GeCl₂. researchmap.jprsc.org For example, reacting 1,1-dibromogermacyclopent-3-enes with sodium salts of transition-metal carbonyl anions produces various transition-metal-substituted germacyclopent-3-enes. rsc.org

Another approach involves the reaction of Ge(II) halides with neutral, labile transition metal complexes. This can lead to halide migration to the metal and the formation of a Ge-M bond. researchmap.jp The reaction of [ReCl(PMe₃)₅] with a substituted germanium(I) chloride, for instance, afforded a rhenium-germylyne complex. researchmap.jp Similarly, treating [{Fe(CO)₂(cp)}₂EX₂] (where E = Ge, X = Br) with sodium azide (B81097) yields [{Fe(CO)₂(cp)}₂Ge(N₃)₂], a complex featuring two iron-germanium bonds. capes.gov.br X-ray analysis of this compound revealed a distorted-tetrahedral environment at the germanium atom. capes.gov.br

The characterization of these Ge(II)-transition metal bonds relies heavily on single-crystal X-ray diffraction, which provides precise data on bond lengths and coordination geometries. rsc.orgcapes.gov.brrsc.org For example, the structures of several cobalt- and manganese-substituted germacyclopent-3-enes have been determined at low temperatures, revealing details about their puckered ring conformations. rsc.org Spectroscopic methods such as IR and NMR are also crucial. In transition metal carbonyl complexes, the ν(CO) stretching frequencies in the IR spectrum can provide insight into the electronic nature of the Ge-M bond. capes.gov.br

Exploration of Cationic Germanium(II) Complexes

Cationic germanium(II) complexes represent an intriguing class of compounds where the Ge(II) center, despite its positive charge, can act as a ligand towards transition metals. chemistryviews.orgrsc.org The synthesis of these species often requires bulky ligands to shield the germanium center and prevent decomposition. wikipedia.org Ligands such as bulky isocyanides, crown ethers, cryptands, and specific nitrogen-based chelating ligands have proven effective in stabilizing Ge(II) cations and dications. wikipedia.orgchemistryviews.org

A significant breakthrough was the demonstration that a dicationic germanium(II) complex can directly coordinate to transition metal centers. chemistryviews.orgrsc.org A Ge(II) dication, stabilized by a 2,7-bis(2-pyridyl)-3,6-diazaocta-2,6-diene ligand, was synthesized by reacting GeCl₂·dioxane and the ligand with trimethylsilyl triflate (TMSOTf). chemistryviews.org This [GeL]²⁺ complex was shown to bind to Ag(I) and Au(I) ions, forming linear [LGe-M-GeL]⁵⁺ complexes (M = Ag, Au). chemistryviews.orgrsc.org

Table 3: Examples of Cationic Germanium(II) Complexes in Transition Metal Chemistry

| Cationic Ge(II) Complex | Synthesis Method | Transition Metal Interaction | Bonding Description | Reference(s) |

|---|---|---|---|---|

| [[Ge(CN-2,6-Me₂C₆H₃)₄]²⁺ | GeCl₂·dioxane + isocyanide | Potential π-acceptor for transition metals. | σ-donation from isocyanide ligands to Ge(II). | wikipedia.orgresearchgate.net |

| [[Ge(crown ether)]²⁺ | GeCl₂·dioxane + crown ether + Me₃SiOTf | Stabilized Ge(II) dication. | Ionic interaction between Ge²⁺ and ether oxygens. | wikipedia.org |

Ligand Exchange and Transfer Reactions

Ligand exchange and transfer reactions are fundamental processes in the coordination chemistry of germanium(II). These reactions can be used to modify existing complexes or to transfer a germylene (:GeR₂) unit to a new substrate, often a transition metal. The reaction of GeCl₂·dioxane with dithiolate ligands can form TMEDA-complexed germylenes, which can then undergo Lewis base ligand exchange to form other germanium(II) complexes. researchgate.netnsf.gov

The transfer of a germylene unit is a key step in building more complex organometallic structures. An N-heterocyclic carbene (NHC)-stabilized Si(0) compound, which is analogous to a germylene, has been shown to act as a transfer agent. It can transfer the Si⁰(NHC) unit to a germanium compound like Ge(ArMes)Cl to form an NHC-stabilized germasilyne, demonstrating the potential for Ge(II) species to participate in similar transfer reactions. chemistryviews.org

In the context of transition metal bonds, ligand exchange on the metal center can influence the stability and reactivity of the germanium-metal bond. For example, the dihydrogermyl(hydrido) platinum(II) complex cis-(Ph₃P)₂Pt(H)(GeH₂Trip) undergoes a ligand exchange reaction with Cy₂PCH₂CH₂PCy₂ (dcpe) to form (dcpe)Pt(H)(GeH₂Trip). acs.org Furthermore, reactions involving 1-halogeno-1-(transition metal carbonyl)-substituted germacyclopent-3-enes with different transition metal carbonylate anions proceed via ligand exchange (metathesis) to form mixed-metal carbonyl derivatives. rsc.org These reactions highlight the versatility of Ge(II) complexes and their utility as building blocks in inorganic synthesis.

Table 4: Mentioned Chemical Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| This compound | GeCl₂ |

| This compound dioxane adduct | GeCl₂·dioxane |

| 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene | dtb-BIAN |

| 1,2-bis[(2-biphenyl)imino]acenaphthene | dph-BIAN |

| 1,2-Bis[(2,6-diisopropylphenyl)imino]acenaphthene | dpp-BIAN |

| (dpp-BIAN)Germanium(II) chloride | (dpp-BIAN)GeCl |

| Germanium trichloride (B1173362) anion | [GeCl₃]⁻ |

| 2,7-bis(2-pyridyl)-3,6-diazaocta-2,6-diene | L |

| Trimethylsilyl trifluoromethanesulfonate | Me₃SiOTf / TMSOTf |

| 2-(2,6-diisopropylphenyl-imino)acenaphthylene-1-one | dpp-MIAN |

| Bis(pyridylimino)isoindole | BPI |

| 2,6-dimethylphenyl isocyanide | CN-2,6-Me₂C₆H₃ |

| tert-butyl isocyanide | CNBuᵗ |

| Triphenylphosphine | PPh₃ / Ph₃P |

| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe / Cy₂PCH₂CH₂PCy₂ |

| Tetramethylethylenediamine | TMEDA |

| Sodium azide | NaN₃ |

| 9-triptycyltrihydrogermane | TripGeH₃ |

| Iron pentacarbonyl | Fe(CO)₅ |

Theoretical and Computational Investigations of Germanium Dichloride

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in germanium dichloride are fundamental to understanding its reactivity and physical properties. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Ab Initio and Density Functional Theory (DFT) Calculations

A variety of ab initio and Density Functional Theory (DFT) methods have been utilized to study this compound, providing a comprehensive understanding of its molecular properties. aip.orgnih.gov Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], and the B3LYP density functional have been employed with various basis sets, including cc-pVDZ and cc-pVTZ, to calculate the equilibrium structure, spectroscopic constants, and anharmonic force field of the molecule. aip.orgnih.govaip.org

These calculations have been performed for different isotopomers of this compound, including ⁷⁰GeCl₂, ⁷²GeCl₂, and ⁷⁶GeCl₂, revealing that isotopic effects are generally weak due to the small mass differences of the germanium isotopes. aip.org Comparisons between the computational methods show that MP2 results are often in excellent agreement with experimental data, representing a significant improvement over B3LYP for predicting properties like the anharmonic force field. aip.orgnih.gov The CCSD(T) method is also a reliable choice, though in some cases, its performance can be slightly surpassed by MP2, potentially due to challenges in treating electron correlation in the hypervalent chlorine atoms. aip.org

Higher-level calculations, such as CIS(D)/cc-pVTZ, have been used to validate the methods for both the ground (X¹A₁) and excited (A¹B₁) electronic states of the GeCl₂ monomer. aip.org These theoretical approaches have successfully predicted geometries that show excellent agreement with experimental measurements. aip.org For instance, calculated ground state bond lengths and angles are remarkably close to those determined experimentally. aip.org

| Parameter | Calculated Value (CIS(D)/cc-pVTZ) | Experimental Value |

|---|---|---|

| R (Ge-Cl Bond Length) | 2.1688 Å | 2.169452 Å |

| θ (Cl-Ge-Cl Bond Angle) | 99.90° | 99.8825° |

Analysis of Hybridization and Lone Pair Delocalization

The electronic structure of this compound is characterized by the presence of a lone pair of electrons on the central germanium atom. In its ground state, the GeCl₂ molecule is bent, a geometry that can be rationalized by the second-order Jahn-Teller effect, which favors a reduction in symmetry from linear to bent to enable favorable orbital interactions. uni-saarland.de This bending is influenced by the HOMO-LUMO gap. uni-saarland.de

The stability of the divalent Ge(II) state increases down Group 14 due to the "inert s-pair effect," where the s-electrons are less involved in bonding. rsc.org In GeCl₂, this results in a lone pair with significant s-orbital character. researchgate.net Theoretical studies on related germanium compounds show that the lone pair is often directional and possesses a mix of valence s and pz character. researchgate.net The ambiphilic nature of germylenes like GeCl₂ arises from the coexistence of this lone pair and an empty p-orbital, making them both Lewis basic and Lewis acidic. rsc.org

Characterization of Donor-Acceptor Interactions

The Lewis acidic nature of the germanium center in GeCl₂ allows it to participate in donor-acceptor interactions. This is evident in its reactions with Lewis bases and its ability to form adducts. rsc.orgnih.gov For example, GeCl₂ reacts with cyclic alkyl(amino) carbenes (cAAC) where the vacant in-plane σ-orbital on the germanium atom accepts an electron from the carbene. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful computational tool for characterizing these interactions. osti.gov In complexes involving germanium, NBO analysis can quantify the stabilization energy arising from donor-acceptor interactions, such as the donation from a platinum d-orbital into a Ge-Cl σ* orbital in a dinuclear complex. osti.gov In adducts with Lewis bases, there is a donation from the donor atom into the empty p-orbital of the germanium atom. rsc.org These interactions are crucial in stabilizing various germanium compounds and influencing their reactivity. nih.govrsc.org For instance, in some germanium-containing compounds, NBO analysis reveals significant stabilization energies from interactions between orbitals of a ligand and the germanium center. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and validating spectroscopic parameters, providing a deeper understanding of the vibrational and rotational behavior of molecules.

Calculation of Anharmonic Force Fields and Spectroscopic Constants

Ab initio and DFT calculations have been extensively used to determine the anharmonic force field and spectroscopic constants of this compound. aip.orgnih.govaip.org These calculations provide a wealth of information, including harmonic frequencies, anharmonic constants, and cubic and quartic force constants. aip.orgaip.org

Studies employing MP2 and CCSD(T) levels of theory with cc-pVTZ basis sets have provided detailed predictions for these parameters for various isotopomers of GeCl₂. aip.org The calculated results from these high-level methods generally show good agreement with available experimental data. aip.orgnih.govaip.org For example, the fundamental vibrational frequencies for the symmetric stretch, bend, and antisymmetric stretch have been determined through analysis of dispersed fluorescence spectra, and these experimental values can be compared with theoretical predictions. aip.org

| Method | Basis Set | ω₁ (Symmetric Stretch) | ω₂ (Bend) | ω₃ (Asymmetric Stretch) |

|---|---|---|---|---|

| B3LYP | cc-pVDZ | 407.9 | 161.7 | 435.5 |

| B3LYP | cc-pVTZ | 412.8 | 161.8 | 440.8 |

| MP2 | cc-pVDZ | 418.5 | 163.6 | 448.9 |

| MP2 | cc-pVTZ | 421.1 | 162.8 | 452.1 |

| CCSD(T) | cc-pVDZ | 415.6 | 162.6 | 445.4 |

| CCSD(T) | cc-pVTZ | 419.0 | 161.9 | 449.2 |

Prediction of Rotational and Vibration-Rotation Interaction Constants

Theoretical calculations have also been successful in predicting rotational constants and vibration-rotation interaction constants for this compound. aip.orgnih.govaip.org These parameters are crucial for the analysis of high-resolution rotational and rovibrational spectra. The computed geometries from ab initio and DFT methods are used to calculate the principal moments of inertia and, consequently, the rotational constants (A, B, C).

Furthermore, quartic and even sextic centrifugal distortion constants, which account for the non-rigidity of the molecule upon rotation, have been calculated and compared with experimental data. aip.org The agreement between the calculated and experimental values for these constants serves as a stringent test of the quality of the computational model and the underlying potential energy surface. aip.orgaip.org

Theoretical Studies of Vibrational Frequencies and Energetics

Theoretical calculations have been instrumental in determining the vibrational frequencies of this compound. Ab initio and density functional theory (DFT) methods have been employed to predict the vibrational spectra of GeCl₂. For instance, studies have assigned the strong ultraviolet band system of jet-cooled this compound to the à ¹B₁–X̃ ¹A₁ transition, with upper state vibrational frequencies of ν₁=354 cm⁻¹ and ν₂=104 cm⁻¹. aip.org A weaker band system in the visible spectrum is attributed to the ã ³B₁–X̃ ¹A₁ transition, with upper state vibrational frequencies of ν₁=393 cm⁻¹ and ν₂=118 cm⁻¹. aip.org The theoretical vibrational frequencies calculated at the B3LYP/6-31G(2df,p) level show good agreement with experimental data. acs.org

The fundamental vibrational frequencies for the ground state of GeCl₂ have also been reported as follows:

| Mode Number | Symmetry | Frequency (cm⁻¹) |

| 1 | A₁ | 409 |

| 2 | A₁ | 160 |

| 3 | B₂ | 352 |

| Data sourced from the NIST Chemistry Webbook. nist.gov |

These theoretical predictions are vital for interpreting experimental spectroscopic data and understanding the molecule's dynamics.

Mechanistic Insights and Thermochemical Studies

Computational chemistry has provided significant insights into the reaction mechanisms and thermochemistry of this compound. These studies are essential for predicting the behavior of GeCl₂ in complex chemical environments.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational studies have been used to explore the reaction pathways of GeCl₂ with various organic molecules. For example, the cycloaddition reactions of GeCl₂ with ethylene, buta-1,3-diene, and hexa-1,3,5-triene have been investigated using quantum chemical methods. researchgate.net These studies help in understanding the formation of germiranes and other organogermanium compounds. researchgate.net

Furthermore, computational investigations have shed light on the decomposition and rearrangement pathways of germanium-containing adducts. For instance, the reaction of GeCl₂ with oxygen has been studied, revealing that the formation of germanium monoxide (GeO) proceeds through the unimolecular decomposition of a linear singlet collision complex (GeOO) via intersystem crossing. nsf.gov The energy barriers for such reactions are crucial in determining the reaction kinetics and product distributions.

Determination of Reaction Enthalpies and Bond Dissociation Energies

The thermochemical properties of this compound, such as its enthalpy of formation and bond dissociation energies, have been determined through both theoretical calculations and experimental measurements. The G3//DFT method has been used to calculate the enthalpy of formation of GeCl₂, which is found to be in good agreement with experimental values. acs.org The standard enthalpy of formation (ΔHf°) of gaseous GeCl₂ is a key parameter in thermochemical calculations.

Bond dissociation energy (BDE) is a fundamental measure of bond strength. For the Ge-Cl bond in GeCl₂, the dissociation energy is a critical value for understanding its reactivity. The BDE for Ge-Cl has been reported as 431.8(4) kJ/mol. ucsb.edu The average dissociation energies of various bonds involving germanium have also been calculated from their enthalpies of formation. researchgate.net

A summary of selected thermochemical data for GeCl₂ is provided below:

| Property | Value | Units |

| Enthalpy of Formation (298.15K) | -188 ± 5 | kcal/mol |

| Entropy (298.15K) | 295.83 | J K⁻¹ mol⁻¹ |

| Heat Capacity (298.15K) | 53.78 | J K⁻¹ mol⁻¹ |

| Data sourced from Gurvich et al. and Wang & Zhang. nist.govresearchgate.net |

Studies on Isotopic Effects

Isotopic effects in chemical reactions involving this compound provide detailed information about reaction mechanisms. google.comebsco.com The substitution of an atom with one of its isotopes can lead to measurable changes in reaction rates, known as the kinetic isotope effect (KIE). ias.ac.in While most studies on KIE focus on hydrogen isotopes due to the large mass difference, effects with heavier atoms like germanium also exist, although they are typically smaller. ias.ac.in

Studies have been conducted on the fractionation of germanium isotopes in chemical reactions. govinfo.gov These effects are a manifestation of quantum mechanical properties and can give insights into the atomic motion during a chemical reaction. ebsco.com For example, the enrichment of germanium isotopes can be achieved through specific chemical reactions. google.com Understanding these isotopic effects is crucial for elucidating reaction pathways and the nature of transition states in reactions involving GeCl₂. ias.ac.in

Advanced Spectroscopic Characterization of Germanium Dichloride and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental to characterizing the bonding environment of GeCl₂.

Infrared spectroscopy has been instrumental in determining the vibrational frequencies of the GeCl₂ molecule, particularly through matrix isolation studies which trap the molecule in an inert gas matrix at low temperatures. In a solid argon matrix, GeCl₂ exhibits distinct chlorine stretching frequencies. acs.org Ab initio calculations have been performed to determine the harmonic frequencies and anharmonic constants for various isotopomers of germanium dichloride (⁷⁰GeCl₂, ⁷²GeCl₂, and ⁷⁶GeCl₂), showing good agreement with experimental data. aip.org

Spectra of jet-cooled this compound, produced by the pyrolysis of trichlorogermane (B72276), have also been analyzed. aip.org These studies identified the vibrational frequencies in excited electronic states, providing a more complete picture of the molecule's vibrational structure. aip.org For the à ¹B₁ electronic state, the symmetric stretching frequency (ν₁) was found to be 354 cm⁻¹ and the bending frequency (ν₂) was 104 cm⁻¹. aip.org In the ã ³B₁ triplet state, these frequencies were determined to be ν₁=393 cm⁻¹ and ν₂=118 cm⁻¹. aip.org

Table 1: Experimental Vibrational Frequencies of GeCl₂

| State / Medium | ν₁ (Symmetric Stretch) (cm⁻¹) | ν₂ (Bending) (cm⁻¹) | ν₃ (Asymmetric Stretch) (cm⁻¹) | Source(s) |

|---|---|---|---|---|

| Solid Argon Matrix | - | - | 399 | acs.org |

| Ã ¹B₁ (excited state) | 354 | 104 | - | aip.org |

| ã ³B₁ (excited state) | 393 | 118 | - | aip.org |

Raman spectroscopy serves as a complementary technique to IR for studying the vibrational modes of this compound. nist.gov For molecules with a center of symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice-versa. While detailed Raman spectra for isolated GeCl₂ are less commonly reported than IR spectra, the technique is crucial for characterizing related compounds like germanium tetrachloride (GeCl₄) and has been used to study GeCl₂ in matrix isolation environments. nist.govsigmaaldrich.comnih.gov For instance, studies on matrix-isolated group IVa dihalides have successfully employed Raman spectroscopy to measure vibrational spectra and depolarization ratios. nist.gov

Infrared (IR) Spectroscopic Analysis

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound and its derivatives. Since GeCl₂ is a polymeric solid, its structural characterization often involves the analysis of its adducts with Lewis bases, which break up the polymer into more manageable, crystalline monomeric or dimeric units.

The crystal structure of the tetrahydrofuran (B95107) (THF) solvate, GeCl₂·2THF, reveals a chain of GeCl₂ units linked by secondary Cl···Ge contacts, with each germanium atom also coordinated to two THF molecules. researchgate.net The coordination chemistry of GeCl₂ with various neutral N-donor ligands has been shown to be diverse. rsc.orgsoton.ac.uk For example, the complex with 2,2'-bipyridine, [GeCl₂(2,2'-bipy)], forms a zig-zag chain polymer with a distorted six-coordinate environment at the germanium center due to long-range intermolecular Ge···Cl bridging interactions. rsc.org In contrast, the complex with 1,10-phenanthroline, [GeCl₂(1,10-phen)], adopts a weakly associated dimeric structure. rsc.orgsoton.ac.uk The reaction of GeCl₂ with a bulky Lewis base can lead to autoionization, forming an ionic salt containing a low-valent cation [(LB)GeCl]⁺ and an anion [GeCl₃]⁻, as confirmed by X-ray analysis. mpg.de These studies provide precise data on bond lengths, bond angles, and coordination geometries, which are essential for understanding the nature of bonding in Ge(II) compounds.

Table 3: Selected X-ray Crystallographic Data for GeCl₂ Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Source(s) |

|---|---|---|---|---|---|

| Py₂NGeCl | Triclinic | P-1 | - | - | researchgate.net |

| [GeCl₂(2,2'-bipy)] | - | - | Ge-N = 2.221(4), 2.235(4); Ge-Cl = 2.338(2), 2.451(2) | N-Ge-N = 67.2(1); Cl-Ge-Cl = 91.0(1) | rsc.org |

| [GeCl₂(1,10-phen)] | - | - | Ge-N = 2.247(4), 2.398(4); Ge-Cl = 2.316(2), 2.630(2) | N-Ge-N = 64.9(1); Cl-Ge-Cl = 160.0(1) | rsc.org |

| GeCl₂·2THF | - | - | Ge···Cl (secondary contact) = 3.846(2) | - | researchgate.net |

Single-Crystal X-ray Crystallography for Molecular and Polymeric Structures

The structure of germanium(II) halide complexes is highly dependent on the nature of the coordinating ligands. For instance, complexes with diphosphine and diarsine ligands have been extensively studied. The crystal structures of [GeX₂{o-C₆H₄(PPh₂)₂}] (where X = Cl, Br, I) reveal discrete mononuclear units. acs.org In these complexes, the o-C₆H₄(PPh₂)₂ ligand is asymmetrically bidentate, and the GeX₂ unit is bent. acs.org In contrast, when the ligand is o-C₆H₄(PMe₂)₂, the resulting complexes, [GeX₂{o-C₆H₄(PMe₂)₂}], form loosely associated dimers through long Ge···X bridges between adjacent monomers. acs.org

The tendency of GeCl₂ adducts to form extended structures is a recurring theme. The complex [GeCl₂(2,2'-bipy)] forms a zig-zag chain polymer through long-range intermolecular Ge···Cl bridging interactions, which results in a highly distorted six-coordinate environment around the germanium atom. researchgate.net A similar, though dimeric, association is observed in [GeCl₂(1,10-phen)], which features a weakly associated dimeric structure. researchgate.net The reaction of GeCl₂ with 2,2-dipyridylamine (dpa) yields the complex Py₂NGeCl, which crystallizes in the triclinic space group P-1. researchgate.net The structural analysis reveals that coordination occurs preferentially within the sterically protected pyridyl pocket. researchgate.net

The formation of polymeric structures can also be driven by significant intermolecular interactions. For example, [GeI₂{o-C₆H₄(AsMe₂)₂}] adopts a zigzag polymer chain structure due to strong Ge···I interactions. acs.org In a different type of structural arrangement, the compound [GeCl{o-C₆H₄(AsMe₂)₂}][GeCl₃] consists of pyramidal cations and anions that form a loosely associated chain polymer through long Ge···Cl interactions between the alternating charged species. acs.org

The table below summarizes crystallographic data for selected this compound derivatives, illustrating the diversity of both molecular and polymeric structures.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Py₂NGeCl | Triclinic | P-1 | Mononuclear complex with coordination in the pyridyl pocket. a=8.2956(11) Å, b=9.9938(13) Å, c=12.6517(17) Å, α=92.033(2)°, β=92.834(2)°, γ=91.685(2)°. | researchgate.net |

| [GeCl₂(2,2'-bipy)] | Not specified | Not specified | Zig-zag chain polymer via intermolecular Ge···Cl bridges; distorted six-coordinate Ge. | researchgate.net |

| [GeCl₂(1,10-phen)] | Not specified | Not specified | Weakly associated dimeric structure. | researchgate.net |

| [GeCl{o-C₆H₄(AsMe₂)₂}][GeCl₃] | Not specified | Not specified | Chain polymer of alternating pyramidal cations and anions linked by long Ge···Cl interactions. | acs.org |

| [GeCl₂{o-C₆H₄(PPh₂)₂}] | Not specified | Not specified | Discrete mononuclear units with asymmetrically coordinated diphosphine ligand. | acs.org |

Other Advanced Characterization Techniques

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying species that have one or more unpaired electrons, such as free radicals. unibo.itbruker.com In the context of this compound chemistry, ESR is instrumental in characterizing radical anions or cations derived from Ge(II) precursors. The analysis of the ESR spectrum, particularly the g-factor and hyperfine coupling constants, provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical species. wiley.com

The formation of radical anions of germoles, which are germanium-containing heterocyclopentadienes, has been detected using ESR spectroscopy. nsc.ruroyalsocietypublishing.org For a germole containing a GeCl₂ moiety (1,1-dichloro-2,3,4,5-tetraphenylgermole), the ESR spectrum of its radical anion shows hyperfine splitting corresponding to the interaction of the unpaired electron with two equivalent chlorine atoms. nsc.ru The hyperfine splitting (hfs) constant for the ³⁵Cl isotope was determined to be 7.0 G. nsc.ru

More complex radical systems involving germanium(II) have also been characterized. The reaction of the redox-active ligand dpp-BIAN (1,2-Bis[(2,6-diisopropylphenyl)imino]acenaphthene) with this compound produces the compound (dpp-BIAN)•⁻GeCl, which contains a radical-anionic ligand. nih.gov The ESR spectrum of this compound is complex, showing a hyperfine structure from the coupling of the unpaired electron with multiple nuclei, including ¹⁴N, ⁷³Ge, ³⁵Cl, and ³⁷Cl. nih.gov The determined hyperfine coupling constants provide insight into the delocalization of the radical spin over the ligand and the germanium center. nih.gov

The table below presents ESR data for selected radical species related to this compound.

| Radical Species | g-factor | Nucleus | Hyperfine Coupling Constant (A/mT) | Reference |

|---|---|---|---|---|

| Radical anion of 1,1-dichloro-2,3,4,5-tetraphenylgermole | Not reported | ³⁵Cl | 0.70 (7.0 G) | nsc.ru |

| (dpp-BIAN)•⁻GeCl | 2.0014 | ¹⁴N (2 nuclei) | 0.48 | nih.gov |

| ⁷³Ge | 0.96 | |||

| ³⁵Cl | 0.78 | |||

| ³⁷Cl | 0.65 |

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a direct method for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orgnih.gov This technique provides fundamental information about the energies of molecular orbitals. libretexts.org Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) have been applied to study this compound and related systems.

He(I) photoelectron spectroscopy has been used to study transient gaseous species like this compound (GeCl₂). royalsocietypublishing.org Such studies allow for the determination of ionization energies, which, through Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals, offering a detailed picture of the molecule's electronic structure. libretexts.org

X-ray photoelectron spectroscopy (XPS) is particularly useful for probing the core-level electrons and determining the oxidation states of elements in a compound. In studies of chlorine-terminated germanium surfaces, XPS is used to confirm the presence of Ge-Cl bonds. cern.ch The Ge 3d spectrum of a Cl-terminated surface shows a feature shifted from the bulk germanium binding energy, indicative of the Ge-Cl chemical environment. cern.ch For instance, a chemical shift of 0.6 eV has been reported for the Ge 3d feature upon chlorine termination. cern.ch

Furthermore, XPS can monitor chemical transformations involving different germanium oxidation states. In the synthesis of germanium nanocrystals from a GeCl₂-derived germania glass, XPS was used to quantify the distribution of Ge⁰, Ge²⁺, and Ge⁴⁺ oxidation states during thermal annealing. semanticscholar.org The analysis showed a decrease in the Ge²⁺ signal and a corresponding increase in the Ge⁰ and Ge⁴⁺ signals, confirming that a disproportionation process was occurring. semanticscholar.org High-resolution PES on technologically relevant Ge/GeOₓ/HfO₂ gate stacks has also been employed to identify different germanium suboxides and germanate bonding states at the interface. aip.org

Mass Spectrometric Investigations of Gaseous Species

Mass spectrometry (MS) is a vital analytical technique for identifying chemical species by measuring their mass-to-charge ratio. It is particularly valuable for studying gaseous species, such as those present in chemical vapor deposition (CVD) processes or high-temperature environments. doi.org

The investigation of gaseous this compound has been performed using mass spectrometry to understand its molecular structure and behavior at high temperatures. nist.gov In the context of GeSn alloy synthesis by CVD, in-situ mass spectrometry has been used to monitor the gas-phase reactions. researchgate.net These studies allow for the determination of the partial pressures of key reaction intermediates, including GeCl⁺ and GeCl₂⁺, as a function of temperature and precursor gas ratios. researchgate.net This information is crucial for understanding and optimizing the growth mechanism of the material.

Mass spectrometry is also a standard tool for the characterization of newly synthesized this compound derivatives. The electron ionization mass spectrum (EI-MS) of compounds like [PhC(NtBu)₂]GeCl shows characteristic ion peaks that help to confirm the molecular structure. mpg.de Additionally, mass spectrometry, often coupled with inductively coupled plasma (ICP-MS), is used to determine trace impurities in high-purity germanium. at-spectrosc.com In these methods, the germanium matrix can be removed by converting it to volatile germanium tetrachloride, allowing for the sensitive detection of remaining impurities. at-spectrosc.com

Applications of Germanium Dichloride in Advanced Materials and Chemical Synthesis

Precursor Chemistry for Novel Germanium-Based Materials

Germanium dichloride is a key starting material for producing a range of germanium-based nanomaterials and thin films. Its reactivity allows for the controlled formation of materials with desirable electronic and optical properties.

This compound dioxane complex is utilized as a precursor for the synthesis of Germanium Oxide (GeO₂) nanoparticles. sigmaaldrich.com These nanoparticles are of interest for various applications, including their use as photocatalysts and in memory devices. nih.gov The synthesis pathway can involve the hydrolysis of the GeCl₂ complex to form germanium(II) hydroxide, which can then be converted to germanium oxide. wikipedia.org Research has focused on the rational design of organometallic precursors derived from this compound to achieve optimized synthesis of core/shell Ge/GeO₂ nanoparticles. While other precursors like germanium tetrachloride (GeCl₄) can also be used, the reactivity of GeCl₂ offers a distinct route for nanoparticle formation. nih.gov

Atomic Layer Deposition (ALD) is a technique that allows for the creation of highly uniform, conformal thin films with atomic-level thickness control, which is crucial for manufacturing modern nano-sized electronic devices. acs.org this compound-dioxane complex is a significant precursor in the ALD of various germanium-containing thin films. google.com

Key applications and research findings include:

Germanium-Antimony-Telluride (GST) Films: GeCl₂-dioxane has been used directly with other precursors like Sb(SiEt₃)₃ to deposit Ge-Sb films at temperatures around 100 °C, which are then tellurized to form GST, a material used in phase-change memory. nih.govresearchgate.net The growth rate for the Ge-Sb film was reported to be 0.021 nm per cycle. nih.gov

Germanium Telluride (GeTe) Films: In the ALD of GeTe films, the highest growth rate using GeCl₂·dioxane was achieved at a low temperature of 90 °C. researchgate.net The deposition rate was observed to decrease rapidly at temperatures above this, dropping to zero by 150 °C. researchgate.net

Germanium Oxide (GeO₂) Films: While GeCl₂ can be used, research has also focused on synthesizing new heteroleptic germanium precursors from the GeCl₂·dioxane starting material. nih.govacs.org For instance, a complex known as Ge(tmhd)Cl was synthesized and used as a precursor with hydrogen peroxide (H₂O₂) as the oxidant to grow GeO₂ films. This process established a self-limiting ALD window at deposition temperatures between 300 and 350 °C. nih.govacs.org

Heterocyclic Germylene Precursors: The GeCl₂ dioxane complex can be used to prepare heterocyclic germylene complexes, which then serve as ALD precursors for fabricating germanium thin films.

The table below summarizes the ALD process parameters for different films using GeCl₂-based precursors.

| Film Type | Ge Precursor | Co-reactant(s) | Deposition Temperature (°C) | Growth Rate (nm/cycle) |

| Ge-Sb | GeCl₂-dioxane | Sb(SiEt₃)₃ | 100 | 0.021 |

| GeTe | GeCl₂-dioxane | (Et₃Si)₂Te | 90 | ~0.05 (5 Å/cycle) |

| GeO₂ | Ge(tmhd)Cl (from GeCl₂·dioxane) | H₂O₂ | 300-350 | ~0.04 (0.4 Å/cycle) |

Data compiled from multiple sources. nih.govnih.govresearchgate.net

The this compound-dioxane complex is a versatile reagent for synthesizing a wide array of specialized organogermanium compounds. wikipedia.orgereztech.com Its ability to act as a germylene source allows for insertion into various chemical bonds.

Reaction with Organometallic Reagents: GeCl₂ reacts with organolithium and Grignard reagents to form new carbon-germanium bonds, a fundamental step in organogermanium chemistry. wikipedia.org For example, it reacts with alkyl and aryl halides to produce alkyl- and aryl-germanium trihalides. gelest.com

Insertion Reactions: this compound can insert into various bonds, leading to more complex molecules. Research has shown its insertion into Ge-Si bonds of silylated germylenes and Ge-P bonds of germylene phosphane adducts. nih.gov

Synthesis of Cyclic Compounds: GeCl₂·dioxane is a key starting material for novel cyclic germanium structures. In one notable example, its reaction with a lithium salt of a bulky silyl (B83357) or germyl (B1233479) group led to the first isolation of a stable cyclotrigermene, a germanium analogue of the aromatic cyclopropenylium ion. encyclopedia.pub

Fullerene Synthesis: In a novel application, the germylene (GeCl₂) derived from the dioxane complex was used to mediate a C=C bond formation within a large aromatic macrocycle, enabling an efficient synthesis of endo acs.orgfullerenes through ring contraction. researchgate.net

Fabrication of Germanium Thin Films via Atomic Layer Deposition (ALD)

Polymer Science and Catalysis

This compound and its derivatives play significant roles in polymer science, both as components in polymerization reactions and as precursors for highly active catalysts.

While often serving as a precursor to a more complex catalyst, germanium compounds derived from GeCl₂ show significant catalytic activity.

Oxidation-Reduction Copolymerization: A key concept where germylenes, such as GeCl₂, act as a "reductant monomer" (Mred) has been established. tandfonline.com This monomer reacts with an "oxidant monomer" (Mox), such as p-benzoquinone derivatives, in a redox process to form copolymers with repeating units like O-Ge-O or O-Ge-Ge-O. tandfonline.comchemistryviews.org This represents a direct role for the germylene in the construction of the polymer backbone. chemistryviews.org

Precursor for Polymerization Catalysts: Germanium complexes have been developed as non-toxic and highly active catalysts for important polymerization reactions. For instance, germanium-based catalysts have shown great promise for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable plastic, potentially replacing tin-based catalysts. nih.govresearchgate.net Similarly, tetravalent germanium complexes have been used to catalyze the copolymerization of epoxides with carbon dioxide. rsc.org In many of these cases, organogermanium dichlorides serve as the initial building blocks for the final catalytic species. capes.gov.br

A novel and efficient method for synthesizing high molecular weight polygermanes utilizes the reaction of this compound-dioxane complex with organolithium compounds. tandfonline.comchemistryviews.orgoup.com This method, termed "ligand substitution polymerization," offers significant advantages over traditional Wurtz-type coupling, most notably providing much higher yields of the desired polygermane.

The reaction proceeds by substituting the chlorine atoms on the germanium with organic groups from the organolithium reagent, forming a -(GeR₂)- polymer chain. The polymerization is typically conducted at low temperatures, such as -78 °C, in a solvent like diethyl ether. Research has demonstrated the successful synthesis of various polygermanes by varying the organolithium reagent.

The table below presents findings from the ligand substitution polymerization of GeCl₂·dioxane with different organolithium compounds.

| Entry | Organolithium Reagent (R-Li) | Polymer (-(GeR₂)-n) | Yield (%) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) |

| 1 | Methyllithium (CH₃Li) | Polydimethylgermane | 96 | 13000 | 2.65 |

| 2 | n-Butyllithium (n-C₄H₉Li) | Poly(di-n-butylgermane) | 98 | 104000 | 3.51 |

| 3 | Phenyllithium (C₆H₅Li) | Polydiphenylgermane | 90 | 12000 | 2.12 |

Table adapted from data presented in Kobayashi, S., & Cao, S. (1993). Synthesis of polygermanes by ligand substitution polymerization of the 1,4-dioxane (B91453) complex of this compound with organolithium compounds. Chemistry Letters, 22(8), 1385-1388.

Catalytic Roles in Polymerization Reactions

Contributions to Semiconductor and Optical Technologies

This compound (GeCl₂) serves as a critical, reactive precursor in the fabrication of advanced materials, particularly within the semiconductor and optical technology sectors. Its utility stems from its specific chemical properties that are advantageous in deposition and doping processes.

Precursor in Advanced Semiconductor Material Synthesis

This compound is a key precursor for depositing germanium-containing films, such as Ge, SiGe, GeSbTe, and GeO₂, through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.com The use of GeCl₂ is advantageous because the germanium is already in the desired +2 oxidation state, which can facilitate the formation of alloy films at lower temperatures. google.com Dihalide germylene precursors, including this compound, are employed for these low-temperature deposition processes. google.com

The synthesis of these precursors can involve reacting GeCl₂-dioxane with an adduct in anhydrous THF. google.com Alternatively, Germanium Tetrachloride (GeCl₄) can be used as a starting material to synthesize these precursors. google.com The development of new germanium complexes, sometimes starting from GeCl₂, is an active area of research to improve the volatility and deposition characteristics for ALD processes. researchgate.net For instance, Ge(tmhd)Cl, derived from related chemistry, has been developed as a new precursor for the ALD of GeO₂ films. researchgate.net These methods are crucial for creating the ultra-thin films required in modern microelectronics. mcmaster.ca

| Deposition Technique | Film Type | Precursor Class | Advantage |

| CVD/ALD | Ge, SiGe, GeSbTe, GeO₂ | Dihalide Germylene (e.g., GeCl₂) | Enables low-temperature deposition. google.com |

| ALD | GeO₂ | Heteroleptic Germanium Complexes | Provides new precursors with high volatility. researchgate.net |

| CVD/ALD | Germanium-containing films | GeCl₂-dioxane adducts | Used in processes for Te-containing films like Ge₂Sb₂Te₅. google.com |

Role as a Dopant in Optical Fiber Production

In the manufacturing of optical fibers, germanium compounds are used as the primary dopant to precisely increase the refractive index of the silica (B1680970) glass core. ontosight.airesearchgate.net This modification is essential for creating the total internal reflection that allows light signals to be transmitted over long distances with minimal loss. vitalchem.com this compound is specifically identified as a compound used in this doping process. ontosight.ai While germanium tetrachloride (GeCl₄) is also a widely used and crucial precursor for producing the high-purity germanium dioxide (GeO₂) needed for optical fiber preforms, GeCl₂ offers an alternative pathway. archivemarketresearch.comgoogle.comindium.com The addition of germanium via these chloride precursors improves the transmission capacity and reduces the dispersion of the optical fiber. yunjf.com.cn

| Property Enhanced | Mechanism | Material | Application |

| Refractive Index | Doping of silica glass core with germanium. ontosight.airesearchgate.net | This compound (GeCl₂), Germanium Tetrachloride (GeCl₄) | Optical Fiber Manufacturing. ontosight.aivitalchem.com |

| Transmission Capacity | Improved core properties. yunjf.com.cn | Germanium-doped silica | High-bandwidth data transmission. vitalchem.com |

| Reduced Dispersion | Controlled refractive index profile. yunjf.com.cn | Germanium-doped silica | Long-distance communication. vitalchem.comyunjf.com.cn |

Gas Phase Deposition of Germanium Oxide for Specialty Glasses

This compound is a reactant in the gas-phase deposition processes used to create germanium oxide (GeO₂), a vital component in specialty glasses. researchgate.net In methods like Modified Chemical Vapor Deposition (MCVD), gaseous compounds such as silicon chloride and germanium chloride are introduced with oxygen into a glass tube. uni-jena.de The subsequent chemical reaction at high temperatures results in the deposition of a glassy layer of GeO₂–SiO₂ on the tube's interior. researchgate.net

This technique allows for the precise control of the glass composition and the refractive index profile, which is critical for fabricating complex fiber designs for devices like fiber Bragg gratings and fiber lasers. researchgate.net Research has shown a strong interaction between fluorine and germanium during the gas-phase deposition, which can be quantitatively described using chemical thermodynamics to achieve defined multi-element distributions in the final glass product. researchgate.net Germanium oxide itself is a primary component in telecommunications fiber optics and is also used in infrared night vision devices. science.gov

Broader Utility in Academic and Industrial Chemical Synthesis

Beyond its role in materials science, this compound is a versatile reagent in both academic research and industrial chemical processes, and it plays a role in the context of analytical reference materials.

General Reagent in Diverse Synthetic Chemical Pathways

This compound is a foundational reagent for the synthesis of other germanium compounds. ontosight.ai It is particularly useful in creating molecules with germanium in a low oxidation state and serves as a starting point for a variety of organogermane compounds. uni-saarland.de Its reactivity is explored in ligand-exchange reactions, where the chloride groups can be replaced to form new chemical bonds. mcmaster.ca For example, reactions with hydride co-reagents can produce polymeric germanium hydrides, which are intermediates in the synthesis of elemental germanium. mcmaster.ca

The compound is also employed in the synthesis of more complex structures, including those containing germanium-germanium double bonds (digermenes) and germanium-containing clusters. uni-saarland.de The chemistry of these low-valent germanium compounds is an active field of research, with potential applications in catalysis that mimic the reactivity of transition-metal compounds. researchgate.net

| Reaction Type | Reactant | Product | Significance |

| Ligand Exchange | GeCl₂(Dioxane), Hydride co-reagents | Polymeric Germanium Hydride (GeHx) | Intermediate for elemental germanium synthesis. mcmaster.ca |

| Precursor Synthesis | GeCl₂ | Organogermane compounds | Access to a wide range of germanium-based molecules. ontosight.aiuni-saarland.de |

| Low-Valent Chemistry | GeCl₂ | Digermenes, Germanium clusters | Fundamental research into bonding and reactivity. uni-saarland.de |

Utilization as Analytical Standards and Reference Materials

While the highly reactive nature of this compound makes it unsuitable for direct use as a primary analytical standard, it is intrinsically linked to the preparation and analysis of certified reference materials for germanium content. For instance, techniques have been developed for determining germanium(IV) content in standard reference materials of sludge and coke after its extraction and separation in the form of germanium tetrachloride, a related compound.

The accurate analysis of germanium species, including inorganic germanium, in environmental water reference materials like CASS-6 and SLRS-6, relies on sophisticated methods capable of detecting trace amounts. researchgate.net These analytical procedures require high-purity reagents and the ability to manage the interconversion of germanium species during analysis. researchgate.net The reference standards themselves, used for calibrating instruments like those for EDS or WDS analysis, are typically pure, stable elements or compounds prepared under exacting conditions to ensure accuracy. tedpella.com Therefore, while not a standard itself, the chemistry of this compound is relevant to the broader field of germanium analytics and the certification of reference materials. researchgate.net

Exploration of Low-Valent Germanium Species in Materials Science

The field of materials science has seen a growing interest in the unique properties and reactivities of low-valent main group elements. Among these, low-valent germanium species, primarily in the +2 oxidation state (Ge(II)), have emerged as versatile building blocks for novel advanced materials. researchgate.netacs.org this compound (GeCl₂), and its more stable dioxane complex (GeCl₂·dioxane), serve as critical precursors for the synthesis of these materials. ereztech.comchemimpex.comsamaterials.com The exploration of Ge(II) chemistry is driven by the potential to create materials with tailored electronic, optical, and electrochemical properties, distinct from those based on the more common and stable +4 oxidation state of germanium. samaterials.com

The intrinsic reactivity of low-valent compounds presents a significant challenge, as they are often unstable and prone to oxidation or disproportionation. researchgate.netsamaterials.com Consequently, a major focus of research has been the kinetic and/or thermodynamic stabilization of these species through the use of sterically demanding substituents or strong donor ligands. researchgate.netuni-due.de This approach has enabled the isolation and characterization of a wide array of low-valent germanium compounds, including germylenes, digermenes, and polygermanes, paving the way for their application in materials synthesis. d-nb.inforesearchgate.netchemrxiv.org

Research Findings in Low-Valent Germanium Materials

Recent research has demonstrated the successful application of molecular germanium(II) compounds as precursors for advanced functional materials, particularly in the realm of energy storage and electronics. chemimpex.comrsc.org

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Pathways for Germanium Dichloride

The traditional syntheses of this compound often involve high temperatures or produce significant byproducts, prompting a shift towards more sustainable methods. wikipedia.org A key focus is the development of processes that are more atom-economical, occur under milder conditions, and utilize less hazardous reagents.

One established method involves the comproportionation of germanium tetrachloride (GeCl₄) and germanium metal at elevated temperatures (300 °C). wikipedia.org Another route is the decomposition of trichlorogermane (B72276) (GeHCl₃) at 70 °C. wikipedia.org While effective, these methods have drawbacks in terms of energy consumption or precursor stability. A high-temperature reduction of GeCl₄ with hydrogen at 800 °C is also known. wikipedia.org

Emerging research is targeting more refined and greener approaches. One promising strategy involves the reduction of GeCl₄ with triethylsilane in the presence of 1,4-dioxane (B91453), using only catalytic amounts of lithium aluminum hydride. google.com This method proceeds at moderate temperatures (80-110 °C) and is reported to produce the GeCl₂·dioxane adduct in high yields, free from by-products. google.com The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which has been successfully employed in the synthesis of Ge₁₋ₓSnₓ alloy nanoparticles, represents another avenue for developing safer and more manageable synthetic protocols for germanium(II) compounds. mdpi.com Furthermore, the synthesis of germania (GeOₓ) glass through the simple hydrolysis of the GeCl₂·dioxane complex with water at room temperature highlights a straightforward, green pathway for converting GeCl₂ into other useful precursors. rsc.org

| Synthetic Method | Reactants | Conditions | Key Features | Reference |

| Comproportionation | Ge, GeCl₄ | 300 °C, reduced pressure | High temperature | wikipedia.org |

| Trichlorogermane Decomposition | GeHCl₃ | 70 °C | Lower temperature, precursor stability is a factor | wikipedia.org |

| Catalytic Reduction | GeCl₄, triethylsilane, 1,4-dioxane | 80-110 °C, catalytic LiAlH₄ | High yield, avoids by-products | google.com |

| Hydrolysis | GeCl₂·dioxane, H₂O | Room temperature | Green, simple conversion to Ge(OH)₂/GeOₓ | rsc.org |

Discovery of Novel Reactivity Patterns and Mechanistic Insights

This compound, often in the form of its dioxane complex, is a highly reactive species that can insert into a wide variety of chemical bonds. wikipedia.org Current research is focused on uncovering new reaction pathways and gaining a deeper mechanistic understanding of its behavior, which is crucial for harnessing its synthetic potential.

Recent studies have demonstrated that GeCl₂ exhibits diverse reactivity:

Insertion Reactions: GeCl₂·dioxane has been shown to insert into Ge-Si bonds and can undergo oxidative addition to carbonyl functionalities, such as those on the orifice of open- acs.orgfullerenes to form pentagonal germanocycles. researchgate.netnih.gov

Cluster and Cage Formation: The reaction of GeCl₂·dioxane with a metastable germanium(I) bromide solution provides insights into the complex mechanisms of metalloid germanium cluster formation. acs.orgcapes.gov.br It also reacts with lithium chalcogenide reagents like LiEC(SiMe₃)₃ (where E = Se, Te) to yield unique germanium-chalcogen cage compounds. nih.gov

Adduct Formation: The reactivity of specialized germanium(II) chlorides, such as pyridyl-1-azaallyl germanium(II) chloride, has been explored, leading to the synthesis of novel lithium germinates and adducts with copper(I) and gold(I) iodides. acs.orgacs.orgnih.gov In a similar vein, a germanetellurone was found to react with GeCl₂·dioxane to create the first example of a germylene germanetellurone adduct. researchgate.net

Redox Chemistry: The reduction properties of GeCl₂ are being investigated with respect to redox-active ligands, such as monoiminoacenaphthenone. ionike.com

These investigations into novel reactivity are often supported by mechanistic studies, which are critical for controlling reaction outcomes and designing new synthetic applications. For example, the study of GeCl₂-mediated orifice contraction in fullerenes identified the rate-determining step as an oxidative addition, providing valuable mechanistic insight. researchgate.net

Rational Design of this compound-Based Catalytic Systems

While germanium itself is known as a catalyst, particularly GeCl₄ for converting carbohydrates into 5-hydroxymethylfurfural (B1680220) (HMF), the direct use of GeCl₂ in catalysis is an emerging field. nih.gov The focus is on using Ge(II) compounds as precursors for more complex, rationally designed catalytic systems.

A significant area of development is in the use of germylenes (R₂Ge), which are germanium(II) analogues of carbenes and can be derived from GeCl₂ precursors, as ligands in transition metal catalysis. Research has shown that Ge(II)-Ni(0) complexes can effectively catalyze the dehydrocoupling of phenylsilane. acs.orgacs.org The key finding is that the thermodynamic properties of this catalytic process can be finely tuned by modifying the electronic nature of the germylene ligand. acs.org This ability to modulate catalytic activity through rational ligand design establishes Ge(II) compounds as versatile and "non-innocent" ligands, opening doors for developing new catalysts for a range of chemical transformations. acs.orgacs.org The principle that catalysts disfavoring H₂ activation lead to more rapid dehydrocoupling highlights the sophisticated level of control achievable. acs.org

| Catalytic System | Precursor | Reaction Catalyzed | Key Insight/Advantage | Reference |

| Ge(IV) Chloride | GeCl₄ (from GeCl₂) | Carbohydrate to HMF conversion | Efficient conversion under mild conditions in ionic liquids | nih.gov |

| Ge(II)-Ni(0) Complexes | Germylene Ligands (from Ge(II) precursors) | Phenylsilane dehydrocoupling | Catalytic activity is tunable via rational ligand design | acs.orgacs.org |

Computational Materials Design Utilizing Germanium(II) Precursors

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and development of new materials. In the context of this compound, computational methods are being used to predict reaction mechanisms, understand electronic structures, and design novel materials with desired properties from the ground up.